1-[1-(Aminomethyl)cycloheptyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by a cycloheptyl ring substituted with an aminomethyl group and a propanol chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[1-(Aminomethyl)cycloheptyl]propan-1-ol involves several steps, typically starting with the formation of the cycloheptyl ring. One common method involves the reaction of cycloheptanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then reacted with propanal in the presence of a reducing agent to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Chemischer Reaktionen
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)cycloheptyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the propanol chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol can be compared to other similar compounds, such as:
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol: This compound has a cyclohexyl ring instead of a cycloheptyl ring, which affects its chemical reactivity and biological activity.
1-[1-(Aminomethyl)cyclooctyl]propan-1-ol: The cyclooctyl ring provides different steric and electronic properties compared to the cycloheptyl ring.
1-[1-(Aminomethyl)cyclopentyl]propan-1-ol: The smaller cyclopentyl ring results in different physical and chemical properties.
Eigenschaften
Molekularformel |
C11H23NO |
---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cycloheptyl]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-10(13)11(9-12)7-5-3-4-6-8-11/h10,13H,2-9,12H2,1H3 |
InChI-Schlüssel |
XIEMWKUYFAEPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(CCCCCC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.